3-Phenoxybenzylmagnesium chloride
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Overview
Description
3-Phenoxybenzylmagnesium chloride is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the field of synthetic organic chemistry due to its reactivity and versatility.
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of 3-phenoxybenzyl chloride, which is used in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-Phenoxybenzylmagnesium chloride can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenoxybenzylmagnesium chloride is typically synthesized through the reaction of 3-phenoxybenzyl chloride with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
3-Phenoxybenzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Benzylmagnesium chloride
- 3-Phenylpropylmagnesium chloride
Uniqueness
3-Phenoxybenzylmagnesium chloride is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.
Properties
IUPAC Name |
magnesium;1-methanidyl-3-phenoxybenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.ClH.Mg/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDKGUYKFRXKRD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)OC2=CC=CC=C2.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276257 |
Source
|
Record name | Chloro[(3-phenoxyphenyl)methyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211115-06-9 |
Source
|
Record name | Chloro[(3-phenoxyphenyl)methyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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